molecular formula C9H9ClO4S B022823 Methyl 2-[(chlorosulfonyl)methyl]benzoate CAS No. 103342-27-4

Methyl 2-[(chlorosulfonyl)methyl]benzoate

Cat. No. B022823
M. Wt: 248.68 g/mol
InChI Key: DZNIVKJHYLMSST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-[(chlorosulfonyl)methyl]benzoate has been efficiently achieved through continuous-flow diazotization. This method involves the diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor followed by chlorosulfonylation, demonstrating the potential to inhibit parallel side reactions significantly (Yu et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystal and molecular-electronic structure analyses. These studies have involved X-ray single crystal diffraction and ab initio quantum-chemical calculations, providing insights into the molecular arrangement and electronic properties of the compounds (Rublova et al., 2017).

Chemical Reactions and Properties

Methyl 2-[(chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For instance, its reactivity with different aldehydes under Horner-Wadsworth-Emmons conditions has been investigated, revealing the formation of alkenylphosphonates as major products alongside the expected 1,2-disubstituted E-alkenes (Baird et al., 2011).

Scientific Research Applications

Continuous-Flow Synthesis

Continuous-Flow Diazotization for Efficient Synthesis : Methyl 2-(chlorosulfonyl)benzoate has been synthesized efficiently using a continuous-flow diazotization process. This method significantly reduces side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid, showcasing the compound's utility in improving reaction outcomes in flow chemistry. The process demonstrates a high throughput, with a mass flow rate of methyl 2-aminobenzoate at 4.58 kg/h, translating to an 18.45 kg/h throughput of diazonium salt solution, thus proving the method's efficiency and scalability (Yu et al., 2016).

Mechanistic Insights in Organic Chemistry

Mechanism of Carboxylic Ester Formation : The reaction mechanism involving Methyl 2-[(chlorosulfonyl)methyl]benzoate plays a pivotal role in understanding the formation of carboxylic esters from carboxylic sulfurous anhydrides. Research on this topic elucidates the intermediate formation of benzoic sulfurous mixed anhydrides and their subsequent decomposition, providing vital insights into the mechanistic pathways of ester formation in organic chemistry (Kobayashi & Kiritani, 1966).

Bioactive Precursor Applications

Synthesis and Applications as a Bioactive Precursor : Methyl 2-[(chlorosulfonyl)methyl]benzoate serves as a bioactive precursor in the synthesis of compounds with various pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold and a versatile substrate in the preparation of medical products highlights its significance in the pharmaceutical industry, offering a pathway for the discovery of new bioactive molecules (Farooq & Ngaini, 2019).

Catalytic Reduction Studies

In Situ Study on Catalytic Reduction : Research involving the reduction of methyl benzoate and benzoic acid on a yttrium oxide catalyst has provided valuable information on the surface chemistry and the role of methyl 2-[(chlorosulfonyl)methyl]benzoate in catalytic processes. The study offers insights into how benzoic acid and esters are reduced to benzaldehyde via surface intermediates, with implications for catalysis and synthetic methodology development (King & Strojny, 1982).

Material Science and Engineering

Crystal Engineering and Phase Transition : Methyl 2-[(chlorosulfonyl)methyl]benzoate's derivatives have been studied for their unique crystallization behaviors under high pressure, revealing phase transitions that are crucial for crystal engineering and materials science. The research demonstrates how changes in molecular conformation and packing efficiency can be induced by pressure, serving as a tool for designing materials with specific properties (Johnstone et al., 2010).

Safety And Hazards

“Methyl 2-[(chlorosulfonyl)methyl]benzoate” causes severe skin burns and eye damage . It is also combustible, and its containers may explode when heated .

properties

IUPAC Name

methyl 2-(chlorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNIVKJHYLMSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(chlorosulfonyl)methyl]benzoate

CAS RN

103342-27-4
Record name methyl 2-[(chlorosulfonyl)methyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of water (50 ml) and 29.5 g of sodium thiosulfate pentahydrate was added to o-(chloromethyl)benzoic acid methyl ester 20 g, and stirred for 5 hours at 50˜55° C. 300 ml of acetic acid was added and then excess of chlorine gas for 3 hours was infused, while maintaining the internal temperature of reactor at 5˜10° C. The reaction mixture was further stirred for 1 hour at the same temperature. Excess of chlorine gas was removed via infusion of nitrogen gas and with the addition of ice water (300 ml), stirred for 30 minutes. A solid, so formed, was filtered with a cold water and dried to afford 22.4 g of desired compound (yield 83%) as a white solid.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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